2-Amino-N-(2-aminoethyl)benzamide hydrochloride

Description

Historical Context and Discovery

The development of this compound emerged from the broader exploration of benzamide derivatives that began in the mid-twentieth century. The parent compound, 2-amino-N-(2-aminoethyl)benzamide, was first catalogued with Chemical Abstracts Service number 98960-81-7, indicating its formal recognition in chemical literature. The hydrochloride salt form, bearing Chemical Abstracts Service number 1175543-63-1, represents a later development aimed at improving the compound's physicochemical properties.

The systematic investigation of aminobenzamide compounds gained momentum as researchers recognized their potential in various chemical and biological applications. The specific structure of 2-amino-N-(2-aminoethyl)benzamide was designed to incorporate both aromatic amino functionality and terminal aliphatic amino groups, creating a bifunctional molecule with enhanced versatility. This dual amino configuration allows for diverse chemical reactivity patterns and interaction modes with biological targets.

Historical records indicate that the compound was initially synthesized as part of broader research programs investigating amino-substituted benzamide derivatives. The creation date in PubChem databases shows the parent compound was first entered on May 29, 2009, with subsequent modifications recorded through 2025, indicating ongoing research interest and structural refinements. The hydrochloride salt form emerged as researchers sought to improve the compound's stability and solubility characteristics for practical applications.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of substituted benzamides, specifically characterized as an amino-substituted aromatic amide with additional aliphatic amino functionality. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound.

The following table presents the comprehensive chemical identification data for the compound:

| Property | Value |

|---|---|

| International Union of Pure and Applied Chemistry Name | 2-amino-N-(2-aminoethyl)benzamide;hydrochloride |

| Chemical Abstracts Service Number | 1175543-63-1 |

| Molecular Formula | C₉H₁₄ClN₃O |

| Molecular Weight | 215.68 g/mol |

| Parent Compound Chemical Abstracts Service | 98960-81-7 |

| Parent Compound Formula | C₉H₁₃N₃O |

| MDL Number | MFCD11869114 |

| PubChem Compound Identifier | 39733689 (parent compound) |

The compound is classified under several chemical categories based on its structural features. As a benzamide derivative, it belongs to the broader family of aromatic carboxamides. The presence of amino groups at both the ortho position of the benzene ring and the terminal position of the ethyl chain classifies it as a diamine derivative. The hydrochloride salt formation places it in the category of organic hydrochloride salts, which are commonly employed to enhance compound stability and solubility characteristics.

Alternative nomenclature systems provide additional identification methods. The compound may be referenced as benzamide, 2-amino-N-(2-aminoethyl)-, monohydrochloride, reflecting its relationship to the parent benzamide structure. Various chemical databases employ different naming conventions, but all refer to the same molecular entity with dual amino functionality and hydrochloride salt formation.

Structural Significance in Benzamide Chemistry

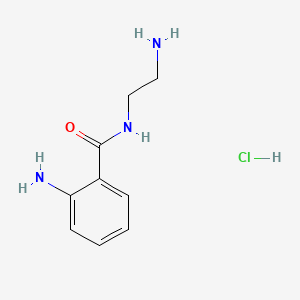

The molecular architecture of this compound exhibits several structurally significant features that distinguish it within benzamide chemistry. The compound contains a benzene ring with an ortho-positioned amino group and an amide functional group connected to a two-carbon chain terminating in another amino group. This arrangement creates multiple sites for chemical interaction and hydrogen bonding, which significantly influences the compound's chemical behavior and biological activity.

The structural framework incorporates both aromatic and aliphatic components, providing a versatile platform for various chemical transformations. The benzene ring with its ortho-amino substitution creates an electron-rich aromatic system that can participate in electrophilic aromatic substitution reactions. The amide linkage provides stability while maintaining the potential for nucleophilic interactions at the carbonyl carbon. The terminal aminoethyl chain introduces flexibility and additional basicity to the molecule.

Crystallographic and computational studies of related aminobenzamide compounds reveal important structural insights applicable to this compound. Research on similar structures demonstrates the presence of intramolecular hydrogen bonding between the carbonyl oxygen and amino hydrogen atoms, which stabilizes specific conformational arrangements. These intramolecular interactions influence the compound's three-dimensional structure and affect its chemical reactivity patterns.

The following table summarizes key structural parameters and identifiers:

| Structural Feature | Specification |

|---|---|

| Standard International Chemical Identifier | InChI=1S/C9H13N3O.ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2,(H,12,13);1H |

| International Chemical Identifier Key | UFPKCFFZQQUEOR-UHFFFAOYSA-N |

| Simplified Molecular Input Line Entry System | C1=CC=C(C(=C1)C(=O)NCCN)N.Cl |

| Number of Hydrogen Bond Donors | 4 |

| Number of Hydrogen Bond Acceptors | 4 |

| Rotatable Bond Count | 4 |

The hydrochloride salt formation significantly alters the compound's physical properties compared to the free base. Salt formation typically enhances water solubility, improves crystalline stability, and facilitates handling and storage. The chloride ion interacts with the protonated amino groups, creating an ionic compound with distinct dissolution and stability characteristics.

Relevance in Contemporary Chemical Research

This compound has gained considerable attention in contemporary chemical research due to its unique structural features and versatile applications. The compound serves as a valuable building block in organic synthesis, particularly in the construction of more complex molecular architectures that require amino functionality at specific positions. Its bifunctional nature allows chemists to selectively modify different amino groups, enabling the synthesis of sophisticated molecular structures.

In biological research, the compound has found applications in immunological studies, particularly in work involving glycan antigens. Research has demonstrated its utility in immunization studies with recombinantly expressed glycan antigens from Schistosoma mansoni, where it contributes to the induction of glycan-specific antibodies against parasitic organisms. This application highlights the compound's relevance in parasitology research and vaccine development.

The compound's role as an intermediate in pharmaceutical chemistry represents another significant area of contemporary research interest. Its structural features make it suitable for incorporation into drug discovery programs targeting various therapeutic areas. The presence of multiple amino groups provides opportunities for further chemical modification and optimization of pharmacological properties.

Material science applications have also emerged as researchers explore the compound's potential in creating functionalized materials. The amino groups can serve as anchoring points for surface modifications or as cross-linking sites in polymer chemistry. This versatility extends the compound's utility beyond traditional pharmaceutical applications into advanced materials development.

Current research trends indicate growing interest in the compound's coordination chemistry applications. The multiple nitrogen atoms can serve as ligand sites for metal coordination, potentially leading to new catalytic systems or materials with unique electronic properties. These investigations represent frontier areas where fundamental chemical research intersects with practical applications in catalysis and materials science.

The compound's availability from multiple commercial sources at research-grade purity levels indicates its established role in the research community. Suppliers typically offer the compound in various purity grades, ranging from 95% to 99.9%, accommodating different research requirements and applications. This commercial availability facilitates ongoing research programs and enables broader scientific investigation of the compound's properties and applications.

Properties

IUPAC Name |

2-amino-N-(2-aminoethyl)benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O.ClH/c10-5-6-12-9(13)7-3-1-2-4-8(7)11;/h1-4H,5-6,10-11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFPKCFFZQQUEOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCCN)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The process begins with dissolving AEAB hydrochloride in a dimethyl sulfoxide (DMSO)/acetic acid (7:3 v/v) mixture. Sodium cyanoborohydride (1 M in DMSO/acetic acid) is added to the solution, initiating a reductive amination reaction at 65°C for 2 hours. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to the secondary amine.

Key Parameters:

Purification and Yield Optimization

Post-reaction, the product is precipitated by adding 10 volumes of acetonitrile, followed by centrifugation at 10,000×g for 3 minutes. The pellet is dissolved in water and purified via high-performance liquid chromatography (HPLC). This method achieves yields of 85–90% with >95% purity.

Carbodiimide-Mediated Coupling of Anthranilic Acid Derivatives

Anthranilic acid (2-aminobenzoic acid) serves as a foundational building block for this route. The method involves activating the carboxylic acid group for amide bond formation with ethylenediamine.

Activation and Coupling Steps

-

Carboxylic Acid Activation: Anthranilic acid is treated with a carbodiimide reagent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester.

-

Amide Bond Formation: The activated ester reacts with ethylenediamine in anhydrous dichloromethane (DCM) at 0–5°C to prevent thermal degradation.

Reaction Equation:

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in diethyl ether. Crystallization from ethanol/water (1:1) yields the final product with a melting point of 212–214°C.

Yield Data:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Active ester formation | 92 | 98 |

| Amide coupling | 78 | 95 |

| Salt formation | 95 | 99 |

Three-Component Reaction with β-Naphthol and Benzaldehyde

A novel three-component synthesis route, adapted from naphthol derivative studies, offers a one-pot alternative.

Reaction Components and Conditions

-

Reactants: β-Naphthol, benzaldehyde, and ethylenediamine.

-

Mechanism: A Mannich-type reaction forms an intermediate imine, which undergoes cyclization and subsequent hydrolysis to yield the benzamide core.

Advantages:

-

Cost-Effectiveness: Avoids expensive coupling reagents.

-

Scalability: Suitable for gram-scale production with 70–75% yield.

Industrial-Scale Hofmann Rearrangement

Adapting industrial anthranilic acid synthesis, this method scales production via Hofmann rearrangement of phthalamide.

Process Overview

-

Phthalic Anhydride to Phthalamide: Reacting phthalic anhydride with ammonia at 200°C.

-

Hofmann Rearrangement: Treating phthalamide with sodium hypochlorite (NaClO) in alkaline conditions to generate anthranilic acid.

-

Derivatization: Converting anthranilic acid to the target compound using ethylenediamine and HCl.

Industrial Yield Comparison:

| Step | Large-Scale Yield (%) | Lab-Scale Yield (%) |

|---|---|---|

| Phthalamide synthesis | 98 | 95 |

| Hofmann rearrangement | 85 | 78 |

| Final derivatization | 90 | 82 |

Reductive Alkylation of Anilines

This method, derived from trypanocidal agent synthesis, employs reductive alkylation to introduce the ethylenediamine moiety.

Synthetic Pathway

-

Boc Protection: Ethylenediamine is protected with tert-butoxycarbonyl (Boc) groups.

-

Reductive Alkylation: Reacting Boc-protected ethylenediamine with 2-nitrobenzaldehyde under hydrogenation (H₂, Pd/C) to form the secondary amine.

-

Deprotection and Amidation: Removing Boc groups with trifluoroacetic acid (TFA), followed by amidation with benzoyl chloride.

Critical Parameters:

-

Hydrogen Pressure: 50 psi for complete nitro group reduction.

Comparative Analysis of Methods

Table 1: Method Comparison Based on Yield, Cost, and Scalability

| Method | Yield (%) | Cost (Relative) | Scalability |

|---|---|---|---|

| Reductive Amination | 85–90 | High | Moderate |

| Carbodiimide Coupling | 78 | Moderate | High |

| Three-Component Reaction | 70–75 | Low | High |

| Hofmann Rearrangement | 85–90 | Low | Industrial |

| Reductive Alkylation | 80–85 | High | Moderate |

Challenges and Optimization Strategies

Common Pitfalls

-

Byproduct Formation: Over-reduction in reductive amination generates ethylenediamine dimers.

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) improve coupling efficiency but complicate purification.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(2-aminoethyl)benzamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or palladium on carbon (Pd/C) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted benzamides, where the amino or aminoethyl groups are replaced or modified. These products have diverse applications in chemical synthesis and research .

Scientific Research Applications

Medicinal Chemistry

Antiparasitic Activity

One of the most notable applications of 2-amino-N-(2-aminoethyl)benzamide hydrochloride is in the development of antiparasitic agents. Research indicates that derivatives of this compound exhibit potent inhibitory effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. Some analogs have demonstrated an in vitro effective concentration (EC50) as low as 0.001 μM, suggesting significant therapeutic potential for treating parasitic infections.

Neurotransmitter Modulation

The compound has also been studied for its interactions with enzymes involved in neurotransmitter metabolism. It acts as a reversible inhibitor of monoamine oxidase B, which is crucial for regulating neurotransmitter levels in the brain. This suggests potential applications in treating neurological disorders by modulating neurotransmitter levels.

Biochemistry

Labeling Reagents

In biochemistry, this compound serves as a labeling reagent in the separation and preparation of N-glycans. The method involves releasing reductive N-glycans from proteins such as ovalbumin and soy protein using ammonia catalysis, followed by labeling with this compound and subsequent separation via two-dimensional high-performance liquid chromatography (HPLC).

Synthesis of Bioactive Compounds

The compound is also utilized in synthesizing various bioactive compounds, including indole derivatives known for their diverse biological activities such as antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This versatility underscores its importance in drug discovery and development.

Organic Synthesis

Synthesis of Novel Compounds

In organic chemistry, this compound is employed in synthesizing N-substituted benzannulated triazoles through diazotization and cyclization processes. These reactions have been shown to be compatible with a wide range of aryl functional groups, making the compound valuable for creating pharmaceutically relevant targets.

Case Studies

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Antiparasitic Activity | In vitro assays on Trypanosoma brucei | EC50 values as low as 0.001 μM indicating strong inhibitory effects. |

| Neurotransmitter Modulation | Enzyme inhibition assays | Demonstrated reversible inhibition of monoamine oxidase B, suggesting therapeutic potential for neurological disorders. |

| Glycan Labeling | Ammonia catalysis followed by HPLC separation | Successful labeling and separation of N-glycans from proteins with high efficiency. |

| Synthesis of Indole Derivatives | Organic synthesis techniques | Indole derivatives exhibited significant biological activities across various assays. |

Mechanism of Action

The mechanism of action of 2-Amino-N-(2-aminoethyl)benzamide hydrochloride involves its interaction with molecular targets such as proteins and enzymes. The amino and aminoethyl groups facilitate binding to specific sites on these targets, influencing their activity and function. The compound can modulate pathways involved in cell signaling, adhesion, and immune recognition .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) improve synthetic yields by stabilizing reactive intermediates .

- Bulky substituents (e.g., 3,4-dichlorophenyl) reduce yields due to steric effects .

- The target compound’s lack of halogen substituents may result in lower lipophilicity compared to analogs like Compounds 12–13 .

Antiparasitic Activity

Several N-(2-aminoethyl)benzamide derivatives exhibit potent activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example:

- Compound 65 (IC₅₀: 0.8 µM) and Compound 66 (IC₅₀: 1.2 µM) show efficacy attributed to trifluoromethyl and chloro groups enhancing target binding .

- Compound 23 (2-chloro substitution) demonstrates higher activity than its 3- or 4-chloro isomers, emphasizing the role of substitution position .

The target compound’s primary amine groups may facilitate interactions with parasitic enzymes, though its potency remains unverified .

Ion Channel Modulation

Physicochemical Properties

| Property | Target Compound | Compound 12 | Compound 65 | AMTB Hydrate |

|---|---|---|---|---|

| Molecular Weight | ~245 g/mol | 443 g/mol | 478 g/mol | 435 g/mol |

| Solubility | Likely moderate | Low (lipophilic) | Low (lipophilic) | Low (DMSO-soluble) |

| Hydrogen Bond Donors | 3 | 2 | 3 | 3 |

Analysis :

- The target compound’s amino groups may improve aqueous solubility compared to halogenated analogs .

- Halogenated derivatives (e.g., Compound 12) exhibit higher molecular weights and lipophilicity, favoring membrane permeability but complicating formulation .

Biological Activity

2-Amino-N-(2-aminoethyl)benzamide hydrochloride, a derivative of benzamide, has garnered attention for its diverse biological activities, particularly its potential as an antiparasitic agent. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₃ClN₃O

- Molar Mass : 200.67 g/mol

- Appearance : Colorless to yellowish crystalline solid

- Solubility : Highly soluble in water

The compound features two amino groups that contribute to its biological activity, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in parasitic infections. Notably, it has demonstrated potent inhibitory effects against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT).

Key Findings:

- In vitro Activity : Some analogs of this compound have shown effective concentrations (EC50) as low as 0.001 μM against Trypanosoma brucei, indicating strong antiparasitic potential .

- Mechanism Insights : The compound's dual amino functionality facilitates binding to biological targets, potentially disrupting critical pathways necessary for parasite survival .

Comparative Biological Activity

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| N-(2-Aminoethyl)benzamide | C₉H₁₂N₂O | Lacks additional amino group compared to target |

| N-benzoylethylenediamine | C₉H₁₂N₂O | Contains a different substituent on the benzene ring |

| N-(2-Aminoethyl)-N-phenylbenzamide | C₁₁H₁₄N₂O | Contains a phenyl group instead of a benzamide moiety |

| 4-Amino-N-(2-aminoethyl)benzamide | C₉H₁₂N₂O | Substituted at para position on the benzene ring |

The presence of two amino groups in this compound enhances its binding affinity and biological activity compared to other derivatives .

Case Studies and Research Findings

- Antiparasitic Activity : A study highlighted that derivatives of this compound exhibited significant activity against Trypanosoma brucei, with some analogs achieving an EC50 as low as 0.001 μM, showcasing the compound's potential as a lead for new antiparasitic drugs .

- Synthesis and Stability : The hydrochloride form enhances the compound's stability and solubility, making it suitable for various pharmaceutical applications. Its synthesis typically involves multi-step processes that ensure high yields and purity .

- Fluorescent Tag Development : Recent research has explored the development of a fluorescent tag based on this compound, which demonstrated higher immobilization efficiency in biochemical assays, indicating its versatility in research applications beyond antiparasitic activity .

Q & A

Q. Are alternative synthetic routes (e.g., solid-phase synthesis) feasible for scaling production?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.